![molecular formula C11H15NO4S B2524690 Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate CAS No. 321736-09-8](/img/structure/B2524690.png)
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate
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Overview
Description
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate is a chemical compound that belongs to the class of 2-aminothiophenes, which are known for their significance in the synthesis of various agrochemicals, dyes, and pharmacologically active compounds . These compounds are highly substituted thiophene derivatives and are found in numerous biologically active and natural compounds .
Synthesis Analysis
The synthesis of related 2-aminothiophene derivatives often involves multicomponent reactions or sequential one-pot reactions. For instance, fully substituted 2,5-dihydrothiophenes can be synthesized via a sequential one-pot four-component reaction involving primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes . Another method for synthesizing ethyl 3-aminothiophene-2-carboxylate involves a two-step procedure from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, with a high yield of 81% . Additionally, the Gewald reaction is a classical approach for preparing 2-aminothiophenes, which includes the condensation of a ketone with an activated nitrile and elemental sulfur in the presence of diethylamine as a catalyst .
Molecular Structure Analysis
The molecular structure of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate, a closely related compound, has been determined by X-ray crystallography. The molecule consists of a five-membered thiophene ring with an amino group, a methyl group, and dicarboxylate groups. The thiophene ring is almost planar, and the molecular conformation is stabilized by intramolecular N–H···O hydrogen bonding .
Chemical Reactions Analysis
2-Aminothiophene derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can be used to synthesize novel compounds with potential antimicrobial activity through base-protonated reactions between ketones, elemental sulfur, and ethyl cyanoacetate . Additionally, O-alkylation reactions can be performed on diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate to produce derivatives like diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiophene derivatives can be quite diverse. For instance, the crystal structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate revealed novel fluorescence properties, which were characterized by elementary analysis and MHz spectrometry . The crystal structure of diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, another derivative, showed that the molecules form centrosymmetric dimers with intermolecular C—H···O hydrogen bonds, arranging into a ribbon-like molecular sheet .
Scientific Research Applications
Radioprotective and Anticancer Agents
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate has shown potential in the field of cancer treatment and radioprotection. A study highlighted its use in synthesizing novel sulfur heterocyclic compounds, some of which exhibited significant activities against EAC cells, indicating anticancer properties. Additionally, one of the compounds showed radioprotective activity (Ghorab et al., 2006).
Antimicrobial Activity
This compound has also been used in the synthesis of novel 2-aminothiophene derivatives, which have been evaluated for their antimicrobial activity. The synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibited significant antibacterial properties (Prasad et al., 2017).
Synthetic Utility in Antimicrobial Agents
A study focused on the synthetic utility of bifunctional thiophene derivatives, including diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate, for developing antimicrobial agents. The newly synthesized compounds showed promising antimicrobial activities (Abu‐Hashem et al., 2011).
Electrochromic Properties
In the field of material science, particularly electrochromics, diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate has been used in the synthesis of new compounds with significant electrochromic properties. These properties are essential for applications like camouflage and full-color electrochromic devices/displays (Algi et al., 2013).
Industrial Applications as Corrosion Inhibitors
Another significant application is in the synthesis of corrosion inhibitors. Studies have explored the use of derivatives of diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate as inhibitors for mild steel in acidic solutions, which are useful in industrial pickling processes (Gupta et al., 2017).
Synthesis of Disperse Dyes
In the textile industry, derivatives of this compound have been used to synthesize novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit good fastness properties and provide a range of colors for polyester fabrics (Iyun et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate is primarily used as a reagent in the synthesis of novel pyrazolo-pyrimidinones . These compounds act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism . Therefore, the primary target of this compound is the DPP-IV enzyme.
Mode of Action
The compound interacts with the DPP-IV enzyme, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which help to regulate insulin secretion. By inhibiting DPP-IV, the compound helps to regulate blood glucose levels, making it a potential therapeutic agent for diabetes .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released after meals and stimulate insulin secretion. By inhibiting DPP-IV, the compound prolongs the action of these incretins, leading to improved regulation of glucose homeostasis .
Result of Action
The result of the compound’s action is the inhibition of DPP-IV and the subsequent increase in incretin levels . This leads to improved insulin secretion and better regulation of blood glucose levels . Therefore, the compound could potentially be used in the treatment of diabetes .
properties
IUPAC Name |
diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRCBVCDJHIEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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